A Technical Guide to 4-Chloro Bupropion-d9 Fumarate (CAS 1346606-37-8): Principles and Applications in Bioanalytical Research
A Technical Guide to 4-Chloro Bupropion-d9 Fumarate (CAS 1346606-37-8): Principles and Applications in Bioanalytical Research
This document provides an in-depth technical overview of 4-Chloro Bupropion-d9 Fumarate, a critical analytical tool for researchers, scientists, and drug development professionals. It elucidates the compound's properties, the rationale behind its deuterated design, and its practical application in modern bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction and Significance
4-Chloro Bupropion-d9 Fumarate (CAS: 1346606-37-8) is a stable isotope-labeled analog of 4-Chloro Bupropion.[1][2][3] Its primary and most vital role in the scientific community is as an internal standard for the precise quantification of its non-labeled counterpart and related compounds in complex biological matrices. The parent compound, bupropion, is a widely used antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[4][5][6] Bupropion undergoes extensive and complex metabolism in the body, producing several active metabolites that contribute to its overall clinical profile.[7][8] This metabolic complexity necessitates highly accurate and reliable analytical methods to study its pharmacokinetics, assess bioequivalence, and conduct therapeutic drug monitoring. The use of a deuterated internal standard like 4-Chloro Bupropion-d9 Fumarate is the gold standard for achieving this analytical rigor.[9]
Physicochemical Profile and Structural Elucidation
The fundamental properties of 4-Chloro Bupropion-d9 Fumarate are summarized below. It is crucial to note that while commonly referred to as "4-Chloro Bupropion," its systematic chemical name, 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone, reveals a dichlorinated phenyl ring, a key structural distinction from the parent bupropion which has a single chlorine at the 3-position.[2][3]
| Property | Value | Source(s) |
| CAS Number | 1346606-37-8 | [1][2][3] |
| Molecular Formula | C₁₇H₁₂D₉Cl₂NO₅ | [1][2][3] |
| Molecular Weight | 399.31 g/mol | [1][2][3] |
| Synonym | 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl-d9)amino]-1-propanone (2E)-2-Butenedioate | [2] |
| Appearance | White Solid | [2] |
| Storage | 2-8°C, protected from light and moisture | [1][2] |
The structure incorporates nine deuterium atoms on the tert-butyl group. This specific placement is intentional; it is remote from the primary sites of metabolism, ensuring that the internal standard and the analyte behave nearly identically during sample extraction and chromatographic separation, yet are distinctly separable by mass in a mass spectrometer.
Caption: Structural relationship between the analyte and its deuterated internal standard.
The Rationale for Deuteration in Quantitative Analysis
The substitution of hydrogen with its heavier isotope, deuterium, is a cornerstone of modern quantitative bioanalysis for several reasons:
-
Co-elution and Differential Detection: In LC-MS/MS, the deuterated standard is chemically almost identical to the analyte. This ensures it behaves the same way during sample preparation (e.g., protein precipitation, solid-phase extraction) and co-elutes from the liquid chromatography (LC) column. However, its increased mass (+9 Daltons in this case) allows the mass spectrometer (MS) to detect it on a separate mass-to-charge (m/z) channel.
-
Correction for Experimental Variability: Any analyte loss during sample handling, extraction, or injection will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument performance, such as ion suppression or enhancement (the "matrix effect"), affect both the analyte and the standard equally. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly precise and accurate quantification.[9]
-
The Kinetic Isotope Effect: Strategically replacing hydrogen with deuterium at sites of metabolism can slow down enzymatic reactions (the kinetic isotope effect).[10][11] While 4-Chloro Bupropion-d9 is designed with deuterium at a metabolically stable position to serve as an internal standard, this principle is also exploited in drug discovery to create novel deuterated drugs with potentially improved pharmacokinetic profiles and reduced toxicity.[11][12]
Application in Bioanalytical Methodologies: LC-MS/MS
The definitive application for 4-Chloro Bupropion-d9 Fumarate is as an internal standard in LC-MS/MS methods for quantifying drug and metabolite levels in biological fluids such as plasma, serum, or urine.[13][14][15] A typical workflow is self-validating, incorporating calibration curves and quality control (QC) samples to ensure data integrity.
Exemplar Bioanalytical Protocol
This protocol outlines the key steps for the quantification of 4-chloro bupropion in human plasma.
1. Preparation of Standards and Internal Standard (IS) Working Solution:
- Prepare a primary stock solution of the 4-chloro bupropion analytical standard and 4-Chloro Bupropion-d9 Fumarate (IS) in methanol (e.g., at 1 mg/mL).
- Create a series of working standard solutions by serially diluting the primary stock to prepare calibration curve standards (e.g., ranging from 1 to 500 ng/mL).
- Prepare a separate set of working solutions for low, medium, and high quality control (QC) samples.
- Prepare a working IS solution at a fixed concentration (e.g., 50 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 50 µL of the IS working solution to each tube (except for blank matrix samples) and vortex briefly.[16]
- Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- LC Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 50 x 2.1 mm, 3.5 µm) is suitable.[15]
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]
- Flow Rate: Typically 0.3-0.5 mL/min.
- Ionization: Electrospray Ionization in Positive Mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Chloro Bupropion | 274.1 | 218.1 |
| 4-Chloro Bupropion-d9 | 283.2 | 227.1 |
Note: Exact m/z values must be optimized empirically on the specific mass spectrometer being used.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Context: Bupropion Metabolism
Understanding the metabolism of the parent drug, bupropion, underscores the need for robust analytical methods. Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[5] The major metabolic pathways are:
-
Hydroxylation of the tert-butyl group to form hydroxybupropion.
-
Reduction of the carbonyl group to form threohydrobupropion and erythrohydrobupropion.
These metabolites are pharmacologically active and can reach higher plasma concentrations than bupropion itself, making their simultaneous quantification essential for a complete pharmacokinetic assessment.[7]
Caption: Simplified metabolic pathway of the parent compound, bupropion.
Conclusion
4-Chloro Bupropion-d9 Fumarate is an indispensable tool for researchers engaged in the study of bupropion analogs and related compounds. Its design as a stable isotope-labeled internal standard enables the development of highly precise, accurate, and robust bioanalytical methods, primarily using LC-MS/MS. By effectively correcting for experimental variability and matrix effects, it ensures the generation of trustworthy data essential for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. Its use exemplifies a foundational principle of modern quantitative science: the necessity of a reliable internal standard for achieving data of the highest integrity.
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